Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
XTPWNOYOVVLLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
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